molecular formula C20H30O4 B032009 delta-12-Prostaglandin J2 CAS No. 87893-54-7

delta-12-Prostaglandin J2

Cat. No. B032009
CAS RN: 87893-54-7
M. Wt: 334.4 g/mol
InChI Key: TUXFWOHFPFBNEJ-GJGHEGAFSA-N
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Description

Synthesis Analysis

The first total synthesis of 15-deoxy-Δ12,14-prostaglandin J2, a related compound, was achieved through a silicon-tethered allenic [2 + 2 + 1] cycloaddition reaction, highlighting the complex synthetic routes employed to obtain these molecules and the importance of stereochemistry in their synthesis (Brummond et al., 2004). Additionally, the synthesis of Δ12-PGJ2 and its analogues involved short olefin-metathesis-based total syntheses, further underscoring the chemical complexity and the synthetic strategies tailored for these compounds (Nicolaou et al., 2019).

Scientific Research Applications

  • Adipocyte Differentiation : Delta-12-Prostaglandin J2 promotes adipocyte differentiation by binding directly to PPAR gamma, suggesting a novel action mechanism for prostaglandins of the J2 series (Kliewer et al., 1995).

  • Heat Shock Protein Activation : It activates heat shock transcription factors leading to the synthesis of 67-kDa heat shock protein in cells. This process is inhibited by intracellular glutathione (Koizumi et al., 1993).

  • Heme Oxygenase Activity : Delta-12-Prostaglandin J2 stimulates p31 synthesis and heme oxygenase activity in porcine aortic endothelial cells (Koizumi et al., 1992).

  • Antitumor Immunity : Its use in prostate cells can induce heat shock proteins, potentially promoting antitumor immunity and preventing cancer growth in mice (Vanaja et al., 2000).

  • Chemotherapy for Oral Cancer : It has been identified as a potential chemotherapeutic agent for oral cancer, showing higher inhibitory potency than cisplatin and indomethacin (el Attar & Virji, 1997).

  • Renal Dysfunction and Injury : It effectively reduces renal dysfunction and injury caused by ischemia/reperfusion, potentially benefiting patients with acute renal failure (Chatterjee et al., 2004).

  • Herpes Simplex Virus Inhibition : It inhibits herpes simplex virus type 2 replication by primarily acting at the level of mRNA synthesis (Yamamoto et al., 1987).

  • Cytotoxicity in Human Malignancies : Delta-12-Prostaglandin-J2 is cytotoxic to various human malignancies and can synergize with cisplatin and radiation, suggesting therapeutic applications in cancer treatment (McClay et al., 1996).

  • Mitochondrial Dysfunction : It targets mitochondrial complex I, affecting oxygen consumption in mitochondria and increasing reactive oxygen species generation (Martinez et al., 2005).

Safety And Hazards

Δ12-PGJ2 is associated with several hazards. It is highly flammable and can cause serious eye irritation and drowsiness or dizziness .

Future Directions

The regulation of GR sensitivity by Δ12-PGJ2 requires the participation of SUMOylation . The effect of the pro-inflammatory properties of Δ12-PGJ2 on the therapeutic effect of AA still requires further study . The notion that Δ12-PGJ2 pathways and other neurotoxic prostaglandins downstream from cyclooxygenases would offer significant benefits as more effective therapeutic targets to treat chronic neurodegenerative diseases, while minimizing adverse side effects .

properties

IUPAC Name

(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFWOHFPFBNEJ-GJGHEGAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319130
Record name Δ12-PGJ2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Delta-12-Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

delta-12-Prostaglandin J2

CAS RN

87893-54-7, 102839-03-2
Record name Δ12-PGJ2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87893-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Deoxy-delta-9,12-prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Δ12-PGJ2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Delta-12-Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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